![molecular formula C18H18O3 B14194675 {2-[(But-3-en-1-yl)oxy]phenyl}(2-methoxyphenyl)methanone CAS No. 922192-89-0](/img/structure/B14194675.png)
{2-[(But-3-en-1-yl)oxy]phenyl}(2-methoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[(But-3-en-1-yl)oxy]phenyl}(2-methoxyphenyl)methanone is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a but-3-en-1-yl group attached to a phenyl ring, which is further connected to another phenyl ring substituted with a methoxy group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(But-3-en-1-yl)oxy]phenyl}(2-methoxyphenyl)methanone can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxyacetophenone with but-3-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Another approach involves the use of a palladium-catalyzed cross-coupling reaction between 2-bromoacetophenone and but-3-en-1-ylboronic acid. This method requires the presence of a palladium catalyst, such as palladium acetate, and a ligand, such as triphenylphosphine, to promote the coupling reaction. The reaction is usually conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which can lead to higher yields and improved product purity. Additionally, the use of automated systems can reduce the risk of human error and increase the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
{2-[(But-3-en-1-yl)oxy]phenyl}(2-methoxyphenyl)methanone can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or sodium ethoxide, resulting in the replacement of the but-3-en-1-yl group with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Alkyl or aryl-substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, {2-[(But-3-en-1-yl)oxy]phenyl}(2-methoxyphenyl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.
Industry
In the industrial sector, this compound is used as a precursor for the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of {2-[(But-3-en-1-yl)oxy]phenyl}(2-methoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and leading to various biological effects. Additionally, it can interact with receptors on the surface of cells, modulating signaling pathways and influencing cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
{2-[(But-3-en-1-yl)oxy]phenyl}(2-hydroxyphenyl)methanone: Similar structure but with a hydroxyl group instead of a methoxy group.
{2-[(But-3-en-1-yl)oxy]phenyl}(2-chlorophenyl)methanone: Similar structure but with a chlorine atom instead of a methoxy group.
{2-[(But-3-en-1-yl)oxy]phenyl}(2-nitrophenyl)methanone: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
The uniqueness of {2-[(But-3-en-1-yl)oxy]phenyl}(2-methoxyphenyl)methanone lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and stability, while the but-3-en-1-yl group provides a reactive site for further chemical modifications. These features make it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
922192-89-0 |
|---|---|
Formule moléculaire |
C18H18O3 |
Poids moléculaire |
282.3 g/mol |
Nom IUPAC |
(2-but-3-enoxyphenyl)-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C18H18O3/c1-3-4-13-21-17-12-8-6-10-15(17)18(19)14-9-5-7-11-16(14)20-2/h3,5-12H,1,4,13H2,2H3 |
Clé InChI |
BDQOAFOAQJRNQQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C(=O)C2=CC=CC=C2OCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R)-2-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14194611.png)
![N-[4-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14194623.png)
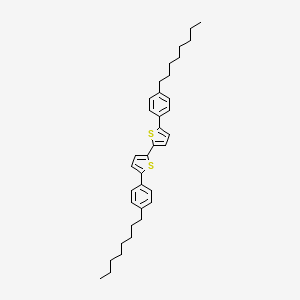
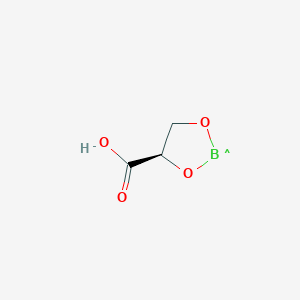
![1-(Phenylethynyl)-3-{[4-(phenylethynyl)phenyl]ethynyl}benzene](/img/structure/B14194645.png)
![1-Hydroxy-4,4-dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidin-2-one](/img/structure/B14194648.png)

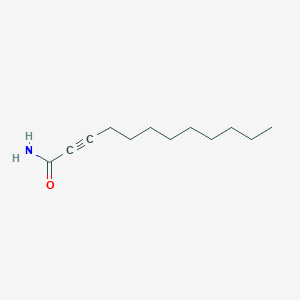
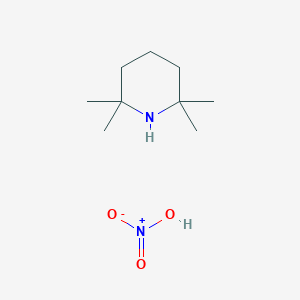
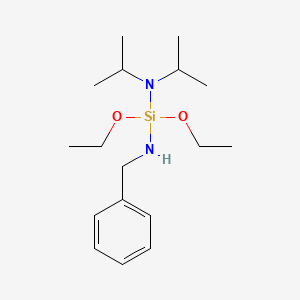
![N-{[6-(3-Cyanophenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14194661.png)
![3-{4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14194668.png)
![Chloro(chloromethyl)(4-methylphenyl)[(propan-2-yl)oxy]silane](/img/structure/B14194670.png)
